2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives.
Preparation Methods
The synthesis of 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, typically starting with the formation of the triazoloquinazoline core. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine with an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the triazoloquinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and product yields.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Chemical Reactions Analysis
2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Activity: It has shown promising results in inhibiting the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the inhibition of specific enzymes and receptors. It targets kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar compounds include:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation properties and potential as anticancer agents.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds are studied for their potential as vascular endothelial growth factor receptor (VEGFR) inhibitors.
The uniqueness of 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide lies in its specific structural features and its ability to target multiple kinases, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-14(2)9-11-26-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(26)25-27(12-10-23)22(28)31/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZZKTBMORYGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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